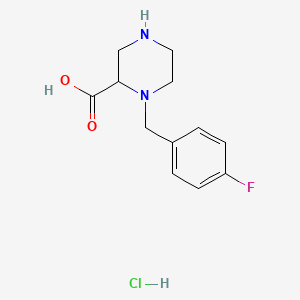

1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride

Description

1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride is a fluorinated piperazine derivative featuring a benzyl group substituted with a fluorine atom at the para position, a carboxylic acid group at the 2-position of the piperazine ring, and a hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural versatility, particularly in tyrosine kinase inhibitor development .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2.ClH/c13-10-3-1-9(2-4-10)8-15-6-5-14-7-11(15)12(16)17;/h1-4,11,14H,5-8H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCACQUDBANYPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)CC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperazine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of 1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products

Applications De Recherche Scientifique

1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClFN2O2. It features a piperazine ring, a six-membered heterocyclic structure with two nitrogen atoms, substituted with a 4-fluorobenzyl group and a carboxylic acid functional group. Due to its structural versatility and reactivity, this compound is utilized in scientific research for various applications, including drug synthesis and material science.

Scientific Research Applications

1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride is extensively used in scientific research as a versatile structure. Some of its applications include:

- Chemistry It is employed as a building block in the synthesis of complex organic molecules.

- Biology It is used in studying biological pathways and interactions.

- Medicine It is investigated for potential therapeutic properties, including drug development. Analogs of the compound have demonstrated promise as antipsychotic agents, which highlights the therapeutic potential of piperazine derivatives.

- Industry It is utilized in the production of advanced materials and polymers.

Preliminary studies suggest that 1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride exhibits significant biological activity. It has been investigated for its potential effects on neurotransmitter systems, particularly concerning serotonin and dopamine pathways. Such interactions may indicate its usefulness in treating conditions like depression and anxiety.

Pharmaceutical and Bioactive Molecule Synthesis

1-(4-F-Bn)PZC serves as a precursor for a diverse range of biologically active molecules.

1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride is a valuable intermediate in organic synthesis.

Neurotransmitter System Interactions

Research on interaction studies indicates that 1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride may interact with various receptors in the brain, including serotonin and dopamine receptors. These interactions are critical for understanding its potential therapeutic effects and side effects. Studies have focused on its metabolic pathways and interactions with other drugs, which are essential for assessing safety profiles in clinical settings.

Dicyclotyrosine Mimics

Azole piperazine derivatives have been synthesized and evaluated against Mycobacterium tuberculosis as dicyclotyrosine (cYY) mimics, showing the potential of piperazine derivatives in developing new treatments for tuberculosis .

Chemical Reactions

1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride undergoes several types of chemical reactions:

- Oxidation The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction Reduction reactions can convert the compound to its amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

- Substitution The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzyl piperazines, which have various applications in medicinal chemistry and material science.

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand for certain receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Analogs

1-(4-Chlorobenzyl)piperazine-2-carboxylic Acid Hydrochloride

- Structural Difference : Chlorine replaces fluorine at the benzyl para position.

- This compound is listed as discontinued in certain catalogs, limiting its availability .

1-(2-Fluorobenzyl)piperazine Dihydrochloride

- Structural Difference : Fluorine is at the ortho position of the benzyl group; the compound exists as a dihydrochloride salt.

- Impact : Ortho substitution introduces steric hindrance, which could reduce binding efficiency compared to the para-substituted analog. The dihydrochloride form may enhance aqueous solubility .

1-(2-Chloro-6-fluoro-benzyl)piperazine-2-carboxylic Acid Hydrochloride

- Structural Difference : Dual halogenation (Cl at 2-position, F at 6-position) on the benzyl group.

- Impact: Increased steric and electronic effects may complicate synthesis and pharmacokinetics. No biological data are available, but the multi-halogenated structure could influence toxicity profiles .

Functional Group Variants

1-(2-Cyano-benzyl)piperazine-2-carboxylic Acid Hydrochloride

- Structural Difference: A cyano group replaces the fluorine at the benzyl ortho position.

- Impact: The electron-withdrawing cyano group may enhance metabolic stability but reduce bioavailability due to increased hydrophobicity. Safety data indicate standard handling protocols for cyanated compounds .

N-Benzyl-2-[[4-(4-fluorophenyl)piperazin-1-yl]acetyl]hydrazinecarboxamide

- Structural Difference : A hydrazinecarboxamide side chain replaces the carboxylic acid.

- The compound exhibits a high yield (91%) and melting point (195–196°C), suggesting robust crystallinity .

Piperazine Ring Modifications

Piperazine-2-carboxylic Acid Dihydrochloride

- Structural Difference : Lacks the 4-fluorobenzyl substituent.

- Impact : The absence of the benzyl group simplifies the structure but reduces specificity for receptor targets. This compound serves as a foundational scaffold in SAR studies .

1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine Derivatives

- Structural Difference : A thiazole ring replaces the carboxylic acid group.

- Derivatives show activity in kinase inhibition but lack detailed characterization .

Activité Biologique

1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride features a piperazine ring substituted with a fluorobenzyl group and a carboxylic acid moiety. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it suitable for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with the serotonin and dopamine systems. The mechanism involves:

- Receptor Binding : The compound acts as a ligand for serotonin receptors (5-HT) and dopamine receptors (D2), influencing neurotransmission and potentially modulating mood and behavior.

- Inhibition of Reuptake : It may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.

- Signal Transduction Modulation : The compound can alter intracellular signaling pathways linked to these receptors, leading to various physiological effects.

Biological Activity Overview

The biological activities of 1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Potential modulation of serotonin levels, contributing to antidepressant activity. |

| Antipsychotic Properties | Interaction with dopamine receptors may provide antipsychotic effects. |

| Neuroprotective Effects | Possible protective effects against neurodegenerative conditions through receptor modulation. |

Case Studies and Research Findings

- Antidepressant Activity : A study investigated the effects of various piperazine derivatives on depressive-like behaviors in animal models. The results indicated that 1-(4-Fluorobenzyl)piperazine derivatives exhibited significant antidepressant-like effects, correlating with increased serotonergic activity .

- Antipsychotic Potential : Research focused on multi-target ligands for dopamine and serotonin receptors found that derivatives similar to 1-(4-Fluorobenzyl)piperazine showed promise in treating schizophrenia by effectively modulating both receptor types .

- Neuroprotective Studies : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. A general approach includes:

- Step 1 : Alkylation of piperazine-2-carboxylic acid with 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorobenzyl group .

- Step 2 : Acidification with HCl to form the hydrochloride salt.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization from ethanol/water mixtures .

- Key Considerations : Monitor reaction progress via TLC (e.g., 2:1 hexane/ethyl acetate) and confirm purity using HPLC (>95% by area normalization) .

Q. How is the structural integrity of the compound validated after synthesis?

- Analytical Workflow :

- NMR Spectroscopy : H and C NMR to confirm regioselective substitution patterns (e.g., aromatic protons at δ 6.99–7.32 ppm for fluorobenzyl; piperazine protons at δ 2.45–3.81 ppm) .

- Elemental Analysis : Verify C, H, N, and Cl content (e.g., theoretical vs. experimental values for C₁₈H₁₈ClFN₂O) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 309.1) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Experimental Design :

- Polar Solvents : Soluble in DMSO (>50 mg/mL), methanol, and water (limited solubility, requiring sonication).

- Non-Polar Solvents : Insoluble in hexane or diethyl ether.

- Stability Note : Avoid prolonged exposure to aqueous solutions at pH >7 due to potential hydrolysis of the piperazine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Strategy :

- Analog Synthesis : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., 4-CF₃) or bulky substituents (e.g., 4-tert-butyl) to probe steric/electronic effects .

- Biological Assays : Test kinase inhibition (e.g., tyrosine kinases) using IC₅₀ determinations (e.g., ATP competition assays) .

- Data Interpretation : Correlate substituent effects with activity trends (e.g., enhanced potency with electron-deficient aryl groups) .

Q. How can contradictory solubility data from different studies be resolved?

- Root-Cause Analysis :

- Impurity Profiling : Use LC-MS to detect residual solvents (e.g., DMF) or byproducts (e.g., unreacted 4-fluorobenzyl chloride) that may alter solubility .

- Crystallinity : Compare XRPD patterns of batches; amorphous forms may exhibit higher apparent solubility than crystalline forms .

- pH-Dependent Solubility : Perform pH-solubility profiling (pH 1–10) to identify ionization effects on solubility .

Q. What advanced analytical techniques are recommended for stability studies under accelerated conditions?

- Protocol :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- HPLC-DAD/MS : Quantify degradation products (e.g., hydrolyzed piperazine or decarboxylated derivatives) .

- Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.